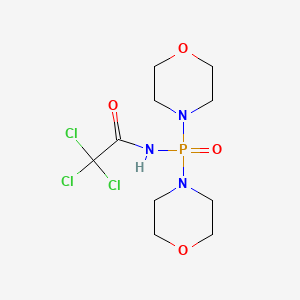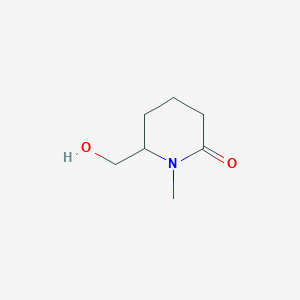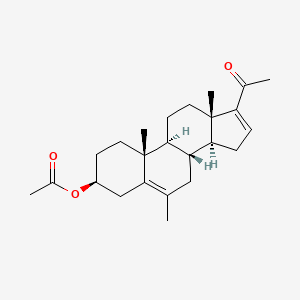![molecular formula C10H14N2O2 B3049550 3-[(4-Methoxyphenyl)amino]propanamide CAS No. 21017-46-9](/img/structure/B3049550.png)
3-[(4-Methoxyphenyl)amino]propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “3-[(4-Methoxyphenyl)amino]propanamide” can be achieved through a multistep process involving the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.Molecular Structure Analysis
The molecular structure of “3-[(4-Methoxyphenyl)amino]propanamide” is confirmed by IR, 1 H-, 13 C-NMR spectroscopy and mass spectrometry data . The molecular formula is C10H14N2O2.Applications De Recherche Scientifique
- Parkinson’s Disease Research Mechanism Study: 3-[(4-Methoxyphenyl)amino]propanamide is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra. Researchers use it to create animal models with Parkinson’s-like symptoms, aiding in understanding disease mechanisms.
- Derivatives : Novel derivatives of this compound have shown antioxidant activity. Researchers have synthesized derivatives through alkylation with ethyl chloroacetate and acetophenones, leading to potential applications in oxidative stress-related conditions .
- In Vitro Studies : Investigating the anticancer effects of 3-[(4-Methoxyphenyl)amino]propanamide and its derivatives is an active area of research. These compounds may exhibit cytotoxicity against cancer cells .
Antioxidant Properties
Anticancer Potential
Proteomics and Drug Development
Mécanisme D'action
Target of Action
It is known that the compound has been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
It is known that the compound has antioxidant and anticancer activity , suggesting that it may interact with pathways related to oxidative stress and cancer progression.
Result of Action
3-[(4-Methoxyphenyl)amino]propanamide has been found to have antioxidant and anticancer activity . In particular, certain derivatives of the compound have been found to have antioxidant activity approximately 1.4 times higher than that of ascorbic acid . The compound has also been found to have cytotoxic effects against certain cancer cell lines .
Propriétés
IUPAC Name |
3-(4-methoxyanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)12-7-6-10(11)13/h2-5,12H,6-7H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNAUQAHUDFIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427716 | |
| Record name | 3-[(4-methoxyphenyl)amino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)amino]propanamide | |
CAS RN |
21017-46-9 | |
| Record name | 3-[(4-methoxyphenyl)amino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,7-Dibromothieno[3,4-b]pyrazine](/img/structure/B3049469.png)


![3-Methoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one](/img/structure/B3049473.png)





![3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B3049485.png)

